molecular formula C14H21N5O3 B2487799 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034586-98-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2487799
M. Wt: 307.354
InChI Key: BIDWKDPSRNMLAP-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds with significant pharmacological and biological activities. They have been studied for their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The focus here is on the chemical and physical properties, synthesis, and analysis of these compounds, excluding their drug use and dosage information.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For example, Xiaohong Wang et al. (2018) described the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through a nine-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, achieving an overall yield of 13-14% (Wang et al., 2018).

Molecular Structure Analysis

Determining the molecular structure of pyrazole derivatives often involves spectroscopic methods such as NMR, MS, and X-ray crystallography. For instance, Ju Liu et al. (2016) detailed the crystal structure determination of a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, highlighting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including condensations, cycloadditions, and N-alkylation. For example, A. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives showing anticancer and anti-5-lipoxygenase activities, highlighting the diverse chemical reactivity of these compounds (Rahmouni et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystal structure and solid-state properties are often studied using X-ray crystallography and thermal analysis. For instance, K. Kumara et al. (2018) conducted a detailed study on the crystal structure, Hirshfeld surface analysis, and thermal properties of a novel pyrazole derivative, providing insight into its three-dimensional molecular interactions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazole derivatives are influenced by their molecular structure. Studies often focus on the synthesis of novel derivatives to explore their potential biological activities and to understand their mechanism of action. The work by T. Kurihara et al. (1980) on the synthesis of pyrrolo[1,2-α]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives from ethyl 3-ethoxymethylene-2,4-dioxovalerate showcases the chemical versatility of pyrazole-based compounds (Kurihara et al., 1980).

Scientific Research Applications

Synthesis and Biological Applications

  • Anticancer and Anti-inflammatory Agents

    Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing potential as therapeutic agents. The structural analysis and activity relationship were thoroughly discussed to highlight the compounds' effectiveness against specific cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting their role in cancer treatment and anti-inflammatory processes (Rahmouni et al., 2016).

  • Novel Anticancer Derivatives

    Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines, including murine leukemia and human breast adenocarcinoma. These findings underscore the potential of these derivatives in developing new cancer therapies (Deady et al., 2003).

  • Antidepressant and Anticonvulsant Activities

    Pyrazole derivatives were synthesized and assessed for their antidepressant and anticonvulsant activities. Some compounds exhibited significant effects, comparable or superior to established medications, indicating their potential in treating depression and epilepsy (Abdel‐Aziz et al., 2009).

Mechanistic Insights and Chemical Synthesis

  • Chemical Synthesis and Mechanism: Studies have explored the chemical reactions and mechanisms underlying the synthesis of pyrazolo and pyrimidine derivatives. These insights are crucial for the development of new synthetic routes and the discovery of novel compounds with therapeutic potential. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated innovative approaches to generating bioactive molecules with potential anti-inflammatory and anticancer activities (Kaping et al., 2020).

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-4-18-7-8-19(13(21)12(18)20)14(22)15-6-5-11-9-10(2)17(3)16-11/h9H,4-8H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDWKDPSRNMLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

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